molecular formula C18H19NO4S B6412860 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262007-21-5

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412860
CAS RN: 1262007-21-5
M. Wt: 345.4 g/mol
InChI Key: YQEANBAUBNRXIL-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, also known as 6-MSBA, is a synthetic organic compound that has been used in various scientific research experiments. 6-MSBA is a derivative of benzoic acid, and is an important building block for the synthesis of various pharmaceuticals, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is a highly versatile compound, due to its ability to form a variety of different derivatives. 6-MSBA is an important intermediate in organic synthesis, and has been used in a wide range of applications, from drug discovery to biochemistry.

Mechanism of Action

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450s and other enzymes involved in drug metabolism. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. In addition, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can also interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% depend on the specific application. In general, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can inhibit the activity of enzymes, which can lead to a decrease in the production of certain compounds, such as hormones or neurotransmitters. In addition, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can also interact with other molecules, such as proteins, to modulate their activity.

Advantages and Limitations for Lab Experiments

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a number of advantages in laboratory experiments. It is a highly versatile compound, due to its ability to form a variety of different derivatives. In addition, it is relatively easy to synthesize, and can be purified by recrystallization. However, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also a relatively unstable compound, and can degrade over time.

Future Directions

In the future, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used in the development of new drugs, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. In addition, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used in the study of enzyme kinetics, protein-ligand interactions, and the regulation of gene expression. Furthermore, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used in the synthesis of various other compounds, such as peptides and peptidomimetics. Finally, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new methods for the synthesis of pharmaceuticals, as it is a highly versatile compound.

Synthesis Methods

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized in a variety of ways, but the most common method is through the reaction of 4-pyrrolidinylsulfonylbenzoic acid with 6-methoxybenzene. This reaction produces 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and 4-pyrrolidinylsulfonamide. The reaction is carried out in a solvent, such as toluene, at a temperature of 80-90°C. The reaction is typically complete within a few hours, and the product can be purified by recrystallization.

Scientific Research Applications

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research, including drug discovery, biochemistry, and molecular biology. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, 6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in the study of enzyme kinetics, protein-ligand interactions, and the regulation of gene expression. It has also been used in the synthesis of various other compounds, such as peptides and peptidomimetics.

properties

IUPAC Name

2-methyl-6-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-5-4-6-16(17(13)18(20)21)14-7-9-15(10-8-14)24(22,23)19-11-2-3-12-19/h4-10H,2-3,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEANBAUBNRXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692338
Record name 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1262007-21-5
Record name 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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